molecular formula C6H9Cl2N3O2 B6607060 3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride CAS No. 2839138-62-2

3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride

Cat. No.: B6607060
CAS No.: 2839138-62-2
M. Wt: 226.06 g/mol
InChI Key: UCZBAZKZDDPCLZ-UHFFFAOYSA-N
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Description

3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride is a zwitterionic pyridine derivative with a hydrazide functional group at the 3-position. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability, which is critical for pharmaceutical and synthetic applications. The pyridinium-olate core contributes to its polar nature, while the hydrazinecarbonyl (–CONHNH₂) moiety provides reactivity for forming hydrazones or conjugates, making it valuable in medicinal chemistry and drug development . Its applications likely include serving as a precursor for bioactive molecules, particularly in targeting enzymes or receptors requiring hydrazide interactions .

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carbohydrazide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.2ClH/c7-8-6(10)5-2-1-3-9(11)4-5;;/h1-4H,7H2,(H,8,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZBAZKZDDPCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride typically involves the reaction of pyridine derivatives with hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various pyridine derivatives, hydrazine derivatives, and substituted pyridines .

Scientific Research Applications

3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Table 1: Comparative Data for Pyridine-Based Dihydrochloride Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Solubility* Applications/Notes
3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride Not explicitly reported Inferred ~250–300 Hydrazide at C3, zwitterionic core High (aqueous) Reactive intermediate, drug conjugation
5-Chloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate dihydrochloride C₉H₁₄Cl₃N₃O 286.59 Chloro at C5, piperazinyl at C2 Moderate (polar solvents) Pharmaceutical intermediate (e.g., kinase inhibitors)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyrrolidinyl at C4, amine at C3 High (water, alcohol) Building block for amine-functionalized APIs
[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride C₉H₁₀Cl₂N₄ 256.11 Pyrazole at C3 (phenyl), amine Water/alcohol soluble Kinase inhibitor precursors, irritant

*Solubility inferred from dihydrochloride salt properties and substituent polarity.

Key Differences and Research Implications

Reactivity : The hydrazinecarbonyl group in the target compound distinguishes it from others, enabling Schiff base formation or crosslinking, unlike the amine or heterocyclic substituents in analogs .

Pharmacological Potential: Piperazinyl and pyrrolidinyl groups (e.g., in and ) enhance bioavailability and receptor binding, whereas the hydrazide group may target metalloenzymes or act as a chelator .

Safety Profile : While [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride is classified as an irritant , hazards for the target compound remain unclassified but warrant similar handling precautions.

Research and Regulatory Context

  • Structural Analysis : Tools like SHELXL (–3) are critical for resolving zwitterionic or salt forms in crystallography, ensuring accurate characterization of dihydrochloride derivatives .
  • Regulatory Considerations: Pharmacopeial revisions () highlight the importance of standardized nomenclature and purity for such compounds in drug development.

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